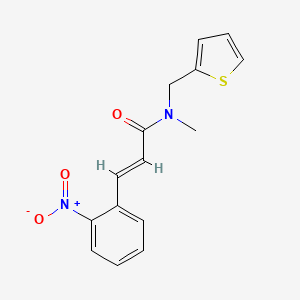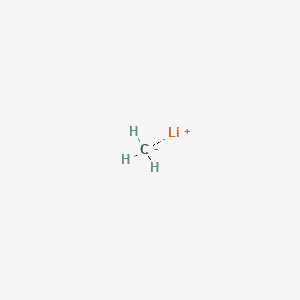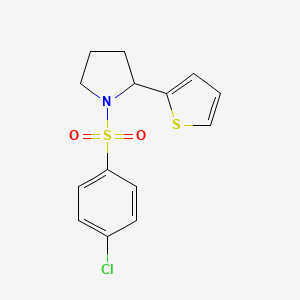
4-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-4H-pyridine-3,5-dicarboxylic acid dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-4H-pyridine-3,5-dicarboxylic acid dimethyl ester is a dimethoxybenzene.
科学的研究の応用
Synthesis and Material Applications
4-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-4H-pyridine-3,5-dicarboxylic acid dimethyl ester and its derivatives are primarily used in the synthesis of complex organic compounds. For example, the compound was utilized in the synthesis of various pyridine derivatives, demonstrating its versatility in creating liquid crystals and polymer electrolyte liquid crystals. These materials have significant applications in electronics and materials science. The synthesis process often involves modifications of existing methods to improve yield and efficiency (Tajbakhsh et al., 1998).
Chemical Reactions and Structural Analysis
The compound also plays a role in various chemical reactions and rearrangements. Studies have explored its behavior under different conditions, leading to the formation of diverse products. This includes the base-catalyzed reaction of derivatives to form azepines, which can reverse under acidic conditions, demonstrating the compound's reactive versatility. These studies contribute to a better understanding of chemical reaction mechanisms and the stability of related compounds (Anderson & Johnson, 1966).
Organic Chemistry and Crystallography
In organic chemistry, derivatives of this compound have been synthesized for various purposes, including studying their crystal structures and bonding behaviors. For instance, different dimethyl esters were prepared and their configurations were analyzed using X-ray crystallography, which provided insights into the molecular structures and potential applications in material science and pharmacology (Metcalf & Holt, 2000).
Applications in Polymeric Materials
Furthermore, the compound's derivatives have been used in the preparation of polymeric materials. For instance, hyperbranched aromatic polyimides were synthesized using derivatives of this compound, showcasing its utility in creating advanced materials with specific properties like solubility and molecular weight distribution (Yamanaka et al., 2000).
特性
分子式 |
C20H25NO7 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
dimethyl 4-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25NO7/c1-24-9-8-21-11-14(19(22)27-4)18(15(12-21)20(23)28-5)13-6-7-16(25-2)17(10-13)26-3/h6-7,10-12,18H,8-9H2,1-5H3 |
InChIキー |
BIRIKJCIZIGMEK-UHFFFAOYSA-N |
SMILES |
COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2)OC)OC)C(=O)OC |
正規SMILES |
COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2)OC)OC)C(=O)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-[(2-Chlorophenoxy)methyl]phenyl]-(2,6-dimethyl-4-morpholinyl)methanone](/img/structure/B1224451.png)

![1-Adamantanecarboxylic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1224455.png)
![[4-(2-Ethoxyphenyl)-1-piperazinyl]-(1-oxido-4-pyridin-1-iumyl)methanone](/img/structure/B1224459.png)

![2-[[[2-[(5-methoxycarbonyl-2-furanyl)methoxy]-2-oxoethyl]thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1224461.png)


![N-(4-fluorophenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepane-1-carboxamide](/img/structure/B1224466.png)
![[(2-Hexylcyclopentylidene)amino]thiourea](/img/structure/B1224468.png)

![1-[(6-chloro-2-imidazo[1,2-a]pyridinyl)methyl]-3,4-dihydro-2H-quinoline](/img/structure/B1224472.png)
![7-[[[1-(3-Methylphenyl)-2-benzimidazolyl]thio]methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1224474.png)
![3-hydroxy-N-[[2-oxo-1-(phenylmethyl)-3-indolylidene]amino]-2-naphthalenecarboxamide](/img/structure/B1224475.png)